molecular formula C6H4ClN3S B137133 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 150807-96-8

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B137133
CAS RN: 150807-96-8
M. Wt: 185.64 g/mol
InChI Key: MTONZJLJGIIQRJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S . It is a derivative of pyrimidine-5-carbonitrile .


Synthesis Analysis

A new series of pyrimidine-5-carbonitrile derivatives, including 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile, has been synthesized as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . The synthesis process involves various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring with a chlorine atom at the 4th position, a methylthio group at the 6th position, and a carbonitrile group at the 5th position .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile are primarily related to its role as an ATP mimicking tyrosine kinase inhibitor of the EGFR . It has been found to exhibit moderate antiproliferative activity against various human tumor cell lines .


Physical And Chemical Properties Analysis

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a solid substance with a molecular weight of 185.634 Da . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Activity

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is a target for cancer therapy. These compounds have shown in vitro cytotoxic activities against various human tumor cell lines, indicating their potential as anticancer agents .

Kinase Inhibition

As part of a new series of pyrimidine-5-carbonitrile derivatives, this compound acts as an inhibitor to tyrosine kinases, which are enzymes that can activate many proteins by signal transduction cascades. Inhibiting these kinases can disrupt harmful processes such as uncontrolled cell division, which is a hallmark of cancer .

Medicinal Chemistry Synthesis

This compound serves as a building block in medicinal chemistry synthesis, where it is used to create more complex molecules for potential therapeutic applications. Its structure allows for the introduction of various substituents that can enhance biological activity or pharmacokinetic properties .

KDR Kinase Inhibitors

It has been utilized in the synthesis of 2,4-disubstituted pyrimidines, which are a novel class of kinase insert domain receptor (KDR) kinase inhibitors. KDR kinases play a significant role in angiogenesis and are therefore targets for anti-angiogenic therapies in diseases like cancer .

Mechanism of Action

Safety and Hazards

The safety information for 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken when handling this compound.

Future Directions

The future research directions for 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile are likely to focus on its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in clinical settings .

properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTONZJLJGIIQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471026
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

CAS RN

150807-96-8
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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